molecular formula C11H17FN2O2S B6643718 N-(2-amino-2-methylpropyl)-2-fluoro-5-methylbenzenesulfonamide

N-(2-amino-2-methylpropyl)-2-fluoro-5-methylbenzenesulfonamide

Cat. No. B6643718
M. Wt: 260.33 g/mol
InChI Key: NRKMNWTWFVOTEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-amino-2-methylpropyl)-2-fluoro-5-methylbenzenesulfonamide, also known as AF-16, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide compounds and has been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-(2-amino-2-methylpropyl)-2-fluoro-5-methylbenzenesulfonamide is not fully understood, but it has been suggested that it may act through multiple pathways. N-(2-amino-2-methylpropyl)-2-fluoro-5-methylbenzenesulfonamide has been found to inhibit the activity of enzymes such as carbonic anhydrase and histone deacetylases, which are involved in various biological processes. N-(2-amino-2-methylpropyl)-2-fluoro-5-methylbenzenesulfonamide has also been shown to modulate the activity of ion channels and receptors in the nervous system, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(2-amino-2-methylpropyl)-2-fluoro-5-methylbenzenesulfonamide has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that N-(2-amino-2-methylpropyl)-2-fluoro-5-methylbenzenesulfonamide can inhibit the growth of cancer cells and reduce inflammation in various cell types. N-(2-amino-2-methylpropyl)-2-fluoro-5-methylbenzenesulfonamide has also been shown to protect neurons from oxidative stress and improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(2-amino-2-methylpropyl)-2-fluoro-5-methylbenzenesulfonamide has several advantages for use in laboratory experiments. It is a stable compound that can be synthesized in large quantities with high purity. N-(2-amino-2-methylpropyl)-2-fluoro-5-methylbenzenesulfonamide has been extensively studied, and its biological activities have been well characterized. However, there are also limitations to its use. N-(2-amino-2-methylpropyl)-2-fluoro-5-methylbenzenesulfonamide is a sulfonamide compound, which may limit its use in certain biological assays. Additionally, the mechanism of action of N-(2-amino-2-methylpropyl)-2-fluoro-5-methylbenzenesulfonamide is not fully understood, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of N-(2-amino-2-methylpropyl)-2-fluoro-5-methylbenzenesulfonamide. One area of research is the development of N-(2-amino-2-methylpropyl)-2-fluoro-5-methylbenzenesulfonamide analogs with improved potency and selectivity. Another area of research is the investigation of the mechanism of action of N-(2-amino-2-methylpropyl)-2-fluoro-5-methylbenzenesulfonamide and its potential targets in biological systems. N-(2-amino-2-methylpropyl)-2-fluoro-5-methylbenzenesulfonamide may also have potential applications in the treatment of other diseases, such as metabolic disorders and infectious diseases. Further research is needed to fully understand the potential therapeutic applications of N-(2-amino-2-methylpropyl)-2-fluoro-5-methylbenzenesulfonamide.
Conclusion:
In conclusion, N-(2-amino-2-methylpropyl)-2-fluoro-5-methylbenzenesulfonamide is a promising compound that exhibits a wide range of biological activities. Its potential therapeutic applications have been extensively studied, and its use in laboratory experiments has several advantages. However, there are also limitations to its use, and further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of N-(2-amino-2-methylpropyl)-2-fluoro-5-methylbenzenesulfonamide involves the reaction of 2-fluoro-5-methylbenzenesulfonyl chloride with N-(2-amino-2-methylpropyl)amine in the presence of a base such as triethylamine. The reaction takes place under mild conditions and yields N-(2-amino-2-methylpropyl)-2-fluoro-5-methylbenzenesulfonamide as a white solid with a high degree of purity. The synthesis method has been optimized to produce N-(2-amino-2-methylpropyl)-2-fluoro-5-methylbenzenesulfonamide in large quantities, which is essential for its use in scientific research.

Scientific Research Applications

N-(2-amino-2-methylpropyl)-2-fluoro-5-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. Its biological activities have been investigated in various disease models, including cancer, inflammation, and neurodegenerative diseases. N-(2-amino-2-methylpropyl)-2-fluoro-5-methylbenzenesulfonamide has been found to exhibit potent anti-inflammatory, anti-cancer, and neuroprotective effects.

properties

IUPAC Name

N-(2-amino-2-methylpropyl)-2-fluoro-5-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17FN2O2S/c1-8-4-5-9(12)10(6-8)17(15,16)14-7-11(2,3)13/h4-6,14H,7,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKMNWTWFVOTEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)S(=O)(=O)NCC(C)(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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